molecular formula C11H7F3O2 B13942112 1-(2-Methoxy-4-(trifluoromethyl)phenyl)prop-2-yn-1-one

1-(2-Methoxy-4-(trifluoromethyl)phenyl)prop-2-yn-1-one

Cat. No.: B13942112
M. Wt: 228.17 g/mol
InChI Key: XJRJAELANBAGJM-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- is an organic compound that features a propynone group attached to a methoxy and trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- typically involves the reaction of 2-methoxy-4-(trifluoromethyl)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propynone group to an alcohol or alkane.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds and subsequent modulation of biological activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyn-1-one, 1-[2-methoxyphenyl]-
  • 2-Propyn-1-one, 1-[4-(trifluoromethyl)phenyl]-
  • 2-Propyn-1-one, 1-[2-hydroxy-4-(trifluoromethyl)phenyl]-

Uniqueness

2-Propyn-1-one, 1-[2-methoxy-4-(trifluoromethyl)phenyl]- is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

1-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-yn-1-one

InChI

InChI=1S/C11H7F3O2/c1-3-9(15)8-5-4-7(11(12,13)14)6-10(8)16-2/h1,4-6H,2H3

InChI Key

XJRJAELANBAGJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)C#C

Origin of Product

United States

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